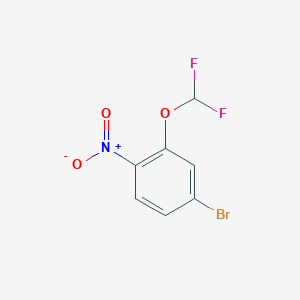

4-Bromo-2-(difluoromethoxy)-1-nitro-benzene

Description

4-Bromo-2-(difluoromethoxy)-1-nitro-benzene is a halogenated aromatic compound characterized by a bromine atom at the para position (C4), a difluoromethoxy group at the ortho position (C2), and a nitro group at the meta position (C1) relative to the benzene ring. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its structural features, including electron-withdrawing groups (nitro and difluoromethoxy) and a bulky bromine atom, influence its reactivity in substitution and coupling reactions. The compound has a purity of 95% and is referenced under CAS identifier EN300-746205 .

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPRPANKTMIKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)-1-nitro-benzene typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-(difluoromethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-1-nitro-benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Bromo-2-(difluoromethoxy)-1-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-1-nitro-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2-(difluoromethoxy)-1-nitro-benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the nitro and difluoromethoxy groups influences the reactivity of the aromatic ring. In biological systems, the compound may interact with specific molecular targets, though detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-Bromo-2-(difluoromethoxy)-1-nitro-benzene and analogous halogenated nitroaromatics.

Table 1: Comparative Analysis of Structural and Functional Properties

Structural and Reactivity Comparisons

Electron-Withdrawing Effects :

- The nitro group in this compound significantly enhances electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 1-Bromo-4-(difluoromethoxy)benzene, which lacks a nitro group and exhibits slower NAS kinetics .

- Halogen Diversity : The presence of chlorine in 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene introduces additional steric and electronic effects, making it more reactive toward metal-catalyzed cross-couplings compared to the purely fluorinated analogs .

Solubility and Stability: Compounds with nitrophenoxy groups (e.g., 1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene) demonstrate improved solubility in polar aprotic solvents (e.g., DMF, DMSO) due to increased polarity, whereas methyl-substituted derivatives (e.g., 4-Bromo-2-difluoromethoxy-1-methyl-benzene) are more lipophilic . The difluoromethoxy group in all analogs enhances metabolic stability compared to non-fluorinated methoxy groups, as noted in agrochemical applications .

Applications in Synthesis :

- This compound is critical in synthesizing chlorfenapyr , a pyrrole insecticide with a unique uncoupling mode of action .

- Derivatives like 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene are used in antibacterial agent development , leveraging halogen diversity for target specificity .

Research Findings and Industrial Relevance

- Phantom® Insecticide : Chlorfenapyr, derived from this compound, exhibits a vapor pressure <1.0 × 10⁻⁷ mmHg at 25°C, making it suitable for long-term pest control in enclosed environments .

- Antifouling Compositions : Brominated nitroaromatics are combined with copper/zinc compounds in marine coatings to synergistically inhibit biofouling organisms .

- Safety Profiles : Halogenated nitrobenzenes generally require stringent handling due to toxicity risks. For example, 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene mandates immediate decontamination upon exposure, reflecting the hazards common to this class .

Biological Activity

4-Bromo-2-(difluoromethoxy)-1-nitro-benzene is a compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of bromine, difluoromethoxy, and nitro groups, suggests a range of biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

- Chemical Formula : C7H4BrF2NO3

- Molecular Weight : 168.02 g/mol

- Physical State : Solid

- Melting Point : Data not specified in the sources

- Solubility : Varies based on solvent; typically soluble in organic solvents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by interfering with essential cellular processes. The presence of the nitro group is crucial for this activity, as it can undergo bioreduction to form reactive intermediates that damage bacterial DNA or proteins.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Reactive Intermediate Formation : Upon reduction, the nitro group can generate reactive nitrogen species, which may lead to oxidative stress in microbial cells .

Case Studies

- Antiproliferative Activity :

- Antiparasitic Activity :

- Investigations into related compounds have revealed activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that halogen substituents enhance biological activity, making this compound a candidate for further exploration in antimalarial drug development.

Comparative Analysis

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial and antiproliferative |

| Related Nitrobenzene Derivative | 7.76 | Anticancer (HCT116 cell line) |

| Plasmodium falciparum Kinase Inhibitor | 0.262 | Antiparasitic |

Pharmacological Studies

Pharmacological investigations have shown that the compound may interact with various biological targets, including kinases and other enzymes critical for cellular function. These interactions could lead to therapeutic effects in diseases such as cancer and infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.